molecular formula C20H26N4O2 B2552401 2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950300-98-8

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2552401
CAS RN: 950300-98-8
M. Wt: 354.454
InChI Key: NSVLJVDLXIKROK-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their pharmacological importance, including their potential as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, as well as their roles in various other biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the design and execution of novel synthetic routes. For instance, the synthesis of related compounds has been reported through palladium-catalyzed C-C coupling reactions , as well as via cyclocondensation of amines with ethyl malonates or α-acetyl-γ-butyrolactone . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. For example, the complete crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was determined by single-crystal X-ray diffraction, which is essential for understanding its mechanism of action as an inhibitor of kinases . The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which is a key feature for their biological activity.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions , cyclocondensations , and reactions with active methylene compounds . These reactions can be used to introduce different substituents into the pyrazolo[1,5-a]pyrimidine core, thereby modifying its physical and chemical properties as well as its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of a 3-(4-fluoro)phenyl group and various alkyl or aryl substituents has been shown to contribute to potent in vitro growth inhibition of M.tb, low hERG liability, and good stability in mouse/human liver microsomes . The specific properties of this compound would need to be determined experimentally, but the literature suggests that its dimethoxyphenyl and methylbutyl groups could significantly influence its biological activity and pharmacokinetic profile.

Scientific Research Applications

Synthesis Techniques

Recent studies have focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives due to their significant biological activities. For instance, microwave irradiative cyclocondensation has been utilized for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). Additionally, ultrasound-assisted synthesis in aqueous media offers a green chemistry approach to obtaining these compounds, highlighting advancements in synthetic methodologies (Kaping, Helissey, & Vishwakarma, 2020).

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their diverse biological activities. These compounds exhibit significant antimicrobial and antifungal properties, with potential applications in treating various infections (Titi et al., 2020). Moreover, their anticancer activity has been explored, revealing the potential for the development of new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). The ability to inhibit mycobacterial ATP synthase also positions these compounds as promising candidates for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

Receptor Antagonism

The synthesis and study of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines have revealed their potential as potent serotonin 5-HT6 receptor antagonists, which could have implications for the development of novel treatments for neurological disorders (Ivachtchenko et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-13(2)8-9-21-19-10-14(3)22-20-12-16(23-24(19)20)15-6-7-17(25-4)18(11-15)26-5/h6-7,10-13,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVLJVDLXIKROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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